![molecular formula C27H29N3O3 B14170158 Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the aminocyclopropyl derivative, followed by its reaction with phenoxy and benzamide derivatives under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and aminocyclopropyl-containing molecules. Examples include:
- Benzamide derivatives with different substituents on the benzene ring.
- Aminocyclopropyl derivatives with varying functional groups.
Uniqueness
What sets Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(2S)-4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c28-24-17-23(24)20-11-13-22(14-12-20)33-16-15-25(30-26(31)21-9-5-2-6-10-21)27(32)29-18-19-7-3-1-4-8-19/h1-14,23-25H,15-18,28H2,(H,29,32)(H,30,31)/t23?,24?,25-/m0/s1 |
InChI Key |
IRXNZDLBTXVBDW-STEQJIOHSA-N |
Isomeric SMILES |
C1C(C1N)C2=CC=C(C=C2)OCC[C@@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
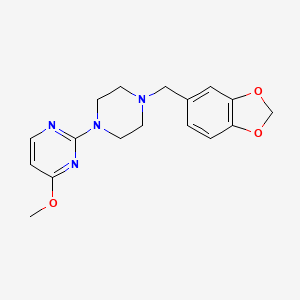

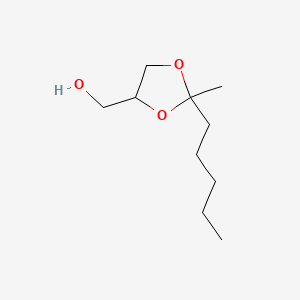
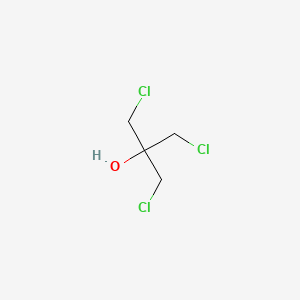
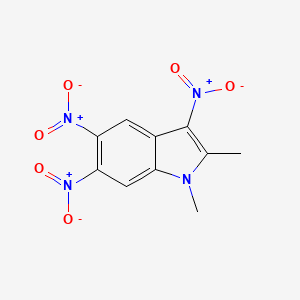
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)
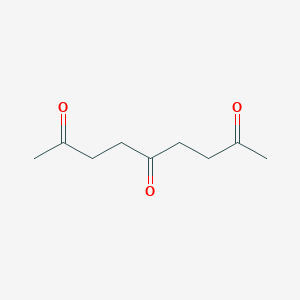
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
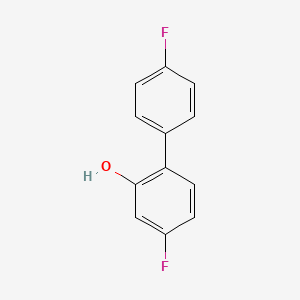
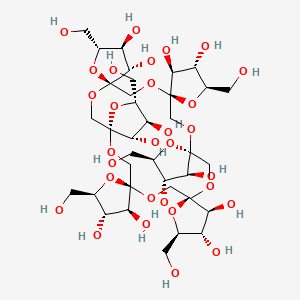
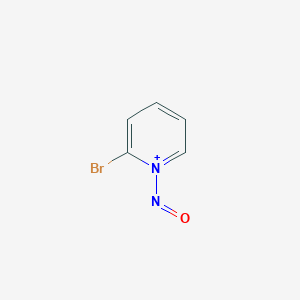
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
